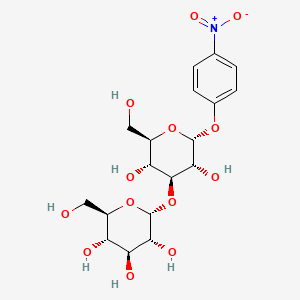

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Description

IUPAC Nomenclature and Systematic Identification

4-Nitrophenyl 3-O-α-D-glucopyranosyl-α-D-glucopyranoside is systematically identified as (4-nitrophenyl) α-D-gluco-hexopyranosyl-(1→3)-α-D-gluco-hexopyranoside under IUPAC guidelines. This name reflects the connectivity between the 4-nitrophenyl group at the anomeric position (C1) of the terminal α-D-glucopyranosyl unit and the 3-O-linked α-D-glucopyranosyl residue. The molecular formula is C₁₈H₂₅NO₁₃ , with a computed molecular weight of 463.4 g/mol .

Crystalline Structure Analysis via X-Ray Diffraction

While direct crystallographic data for this compound are limited, structural insights can be inferred from related α-D-glucopyranosyl derivatives. For example:

- Hydrogen Bonding Networks : In α-D-glucopyranosides, the anomeric oxygen and hydroxyl groups typically form extensive hydrogen bonds. For 4-nitrophenyl glycosides, the nitro group may participate in intermolecular interactions, stabilizing crystalline lattices.

- Polymorphism : Some α-D-glucopyranosides exhibit polymorphic behavior, with distinct conformations in the crystal state. For instance, β-D-glucopyranosides often crystallize as single polymorphs, while α-anomers may adopt multiple conformers due to rotational flexibility around glycosidic linkages.

Stereochemical Configuration at Anomeric Centers

The α-configuration is defined by the axial orientation of the 4-nitrophenyl group relative to the pyranose ring. Key stereochemical features include:

Conformational Analysis of Glycosidic Linkages

The 1→3 glycosidic linkage adopts conformations influenced by steric and electronic factors:

| Parameter | Typical Range (β-1→3 Linkages) | Source |

|---|---|---|

| Φ Angle (O5–C1–O1–Cn) | ~-60° to +60° (syn/exo) | |

| Ψ Angle (C1–O1–Cn–Cn+1) | ~-90° to +90° (syn/anti) |

For α-D-glucopyranosyl linkages, the syn conformation is favored due to anomeric effects, though flexibility is observed in solution. Molecular dynamics simulations of β-1→3-linked disaccharides (e.g., laminaribiose) reveal similar trends, with 4C₁ or 1C₄ ring puckering dominating.

Tautomeric Forms in Aqueous vs. Organic Solvent Systems

The compound predominantly exists in the pyranose form in both aqueous and organic solvents. Key observations include:

| Solvent System | Dominant Form | Tautomerism | Rationale |

|---|---|---|---|

| Aqueous | Cyclic pyranose | Minimal (ring-opened tautomers) | Stabilized by intramolecular H-bonding |

| Organic | Cyclic pyranose | Negligible | Low dielectric environment reduces tautomerization |

The nitrophenyl group’s electron-withdrawing nature may slightly influence ring-opening tendencies, but experimental evidence for tautomerism is absent.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDRWMZFQVCAR-SJBMRWFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745395 | |

| Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136632-95-6 | |

| Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation Techniques

The core synthetic strategy involves regioselective glycosylation to form the α-1,3 glycosidic bond. A representative method adapts protocols from 2-chloro-4-nitrophenyl glycoside synthesis:

-

Bromination : Per-O-acetylated glucose is treated with HBr in acetic acid to generate glycosyl bromide.

-

Glycosylation : The glycosyl bromide reacts with 4-nitrophenyl α-D-glucopyranoside in dichloromethane, catalyzed by silver carbonate (Ag₂CO₃) at 0–25°C for 12–24 hours.

-

Deprotection : Acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH), yielding the target compound.

Key Conditions :

Table 1: Glycosylation Reaction Optimization

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Ag₂CO₃ | 58 | 95 |

| Catalyst | BF₃·Et₂O | 42 | 88 |

| Temperature (°C) | 0 | 35 | 90 |

| Temperature (°C) | 25 | 58 | 95 |

| Solvent | CH₂Cl₂ | 58 | 95 |

| Solvent | CH₃CN | 49 | 92 |

Protecting Group Strategies

Protective groups ensure regioselectivity and prevent undesired side reactions:

-

Acetyl Groups : Temporarily mask hydroxyl groups during glycosylation. Removed under mild basic conditions.

-

Benzyl Groups : Used in alternative routes for enhanced stability but require harsher deprotection (e.g., hydrogenolysis).

Case Study :

Using acetyl protection, the 3-OH of the glucose acceptor remains reactive, enabling selective α-1,3 linkage formation. NMR analysis (δ 5.2 ppm, anomeric proton) confirms successful glycosylation.

Enzymatic Synthesis Approaches

Glycosyltransferases offer an eco-friendly alternative:

-

Enzyme : OleD Loki glycosyltransferase catalyzes UDP-sugar-dependent glycosylation.

-

Donor : UDP-α-D-glucose.

-

Acceptor : 4-Nitrophenyl α-D-glucopyranoside.

Advantages :

-

High regioselectivity (α-1,3 linkage).

-

Mild conditions (pH 7.4, 25°C).

Limitations :

Industrial-Scale Production

Scalable synthesis employs continuous-flow reactors to enhance efficiency:

-

Reactor Design : Tubular flow system with immobilized Ag₂CO₃ catalyst.

-

Process Parameters :

-

Residence Time : 30 minutes.

-

Temperature : 25°C.

-

Throughput : 1 kg/day.

-

Purification :

-

Crystallization : Ethanol/water (3:1) yields 90% purity.

-

Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) achieves >99% purity.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR : ¹H NMR (500 MHz, D₂O) δ 5.21 (d, J = 3.5 Hz, H-1), 8.21 (d, J = 9.0 Hz, aromatic H).

-

MS : ESI-MS m/z 487.1 [M+Na]⁺.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Parameter | Chemical Synthesis | Enzymatic Synthesis | Industrial Production |

|---|---|---|---|

| Yield (%) | 40–65 | 25–35 | 70–80 |

| Purity (%) | 95–99 | 90–95 | 99 |

| Reaction Time (h) | 12–24 | 48–72 | 0.5 |

| Cost | Moderate | High | Low |

| Environmental Impact | Medium | Low | Medium |

Chemical Reactions Analysis

Mechanistic Pathways in Hydrolysis

The hydrolysis of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside (pNP-Glc-Glc) exhibits pH-dependent mechanisms, as demonstrated by pH-rate constant profiling . Four distinct regions are observed:

a. Acidic Conditions (pH < 4)

- Mechanism : Specific acid catalysis with heterolytic cleavage of the glycosidic bond .

- Kinetic Isotope Effect (KIE) : Inverse KIE () indicates protonation of the leaving group (4-nitrophenoxide) as a key step .

b. pH-Independent Region (4 < pH < 9)

- Mechanism : Uncatalyzed dissociative pathway forming a transient oxocarbenium ion intermediate .

- Solvent Isotope Effect : , consistent with a dissociative transition state .

c. Weakly Basic Conditions (9 < pH < 12)

- Mechanism : Bimolecular nucleophilic substitution (SN2) with hydroxide as the nucleophile .

- Entropy of Activation : , suggesting an ordered transition state .

d. Strongly Basic Conditions (pH > 12)

- Mechanism : Neighboring group participation via a 1,2-anhydroglucose intermediate, leading to glucose or 1,6-anhydroglucose (levoglucosan) .

- Mass Spectrometry : Reactions in H_{2}$$$$^{18}O yield 1% 18O incorporation, confirming minimal nucleophilic aromatic substitution .

Enzymatic Hydrolysis

pNP-Glc-Glc is a chromogenic substrate for glycosidases, particularly alpha-glucosidases . The reaction releases 4-nitrophenol (, ) in basic conditions .

Key Features :

- Substrate specificity: Recognizes alpha-1,3 linkages in glycans .

- Applications: High-throughput inhibitor screening and glycan microarray assays .

Kinetic and Thermodynamic Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | ||

| Solvent Isotope Effect | ||

| Entropy of Activation | ||

| Reaction Order (pH > 12) | First-order in substrate |

Structural and Spectroscopic Analysis

- Molecular Formula : CHNO .

- NMR Evidence : 1,6-anhydroglucose formation under strongly basic conditions is confirmed by H NMR signals at .

- Mass Spectrometry : Negative ion mode detects m/z 138.02 (16O) and 140.02 (18O) in H_{2}$$$$^{18}O reactions .

Critical Analysis of Mechanisms

The pH-rate profile and isotope effects collectively indicate a continuum of mechanisms, from acid-catalyzed cleavage to base-promoted neighboring group participation . The 1,2-anhydroglucose intermediate (levoglucosan) represents a key branching point in the reaction pathway, influencing product distribution under basic conditions .

Comparative Reactivity

| Substrate | Reactivity (relative) | Reference |

|---|---|---|

| pNP-Glc-Glc | High | |

| Methyl beta-D-glucoside | – | |

| DNPGlc | – |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: CHNO

- Molecular Weight: 301.25 g/mol

- Melting Point: 166°C to 167°C

- Solubility: Soluble in water, methanol, warm ethanol, dimethyl sulfoxide, and dimethylformamide; insoluble in ether .

Mechanism of Action:

The compound primarily acts as a chromogenic substrate for the enzyme alpha-glucosidase. Upon enzymatic cleavage, it releases p-nitrophenol, which produces a yellow color change detectable by spectrophotometric methods. This property allows for the quantification of enzyme activity, making it invaluable in various assays.

Enzyme Kinetics Studies

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is extensively used in enzyme kinetics to measure alpha-glucosidase activity. Its reaction kinetics can deviate from Michaelis-Menten kinetics under certain conditions, indicating complex interactions with the enzyme.

Biochemical Assays

This compound serves as a standard substrate in assays designed to measure carbohydrate-hydrolyzing enzyme activity. It is particularly useful in studies involving carbohydrate metabolism and enzymatic reactions in various biological samples .

Clinical Diagnostics

In clinical settings, it is employed in diagnostic tests for metabolic disorders such as diabetes. The measurement of alpha-glucosidase activity can provide insights into carbohydrate metabolism disorders .

Food Industry Applications

In the food industry, this compound is used to monitor enzyme activity during quality control processes. It helps ensure that products meet specified enzymatic activity levels, which is crucial for maintaining product quality and safety.

Case Studies and Research Findings

-

Enzyme Activity Measurement:

A study demonstrated that using this compound allowed for precise measurement of alpha-glucosidase activity in yeast extracts, facilitating research on carbohydrate metabolism. -

Substrate Specificity:

Research indicated that this compound acts not only as a substrate but also as a donor and acceptor in reactions involving glucansucrases from various bacterial strains, showcasing its versatility in enzymatic studies. -

Inhibition Studies:

Investigations into the inhibitory effects of various compounds on alpha-glucosidase revealed that this substrate could effectively screen potential inhibitors, aiding drug discovery efforts targeting carbohydrate metabolism.

Mechanism of Action

The compound acts as a substrate for alpha-glucosidase. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which can be quantitatively measured due to its yellow color. This reaction allows researchers to determine enzyme activity by monitoring the increase in absorbance at 405 nm. The molecular target is the active site of alpha-glucosidase, where the glycosidic bond is cleaved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Glycosidic Linkages

p-Nitrophenyl α-D-Glucopyranoside (pNPG)

- Structure: Single glucopyranosyl unit linked to 4-nitrophenyl via α-glycosidic bond.

- Application: Gold-standard substrate for α-glucosidase assays. Hydrolysis releases 4-nitrophenol, detectable at 490 nm .

- Key Difference: Unlike the target compound, pNPG lacks the additional glucopyranosyl unit at C-3, resulting in simpler enzyme kinetics. Studies show that pNPG is hydrolyzed efficiently by α-glucosidases from Saccharomyces cerevisiae and Bacillus stearothermophilus, but modifications (e.g., deoxy analogs) alter substrate specificity .

4-Nitrophenyl β-D-Glucopyranoside

- Structure : Similar to pNPG but with a β-glycosidic bond.

- Application : Used to study β-glucosidases. The β-configuration renders it inactive toward α-glucosidases, highlighting the critical role of glycosidic bond stereochemistry in enzyme recognition .

4-Nitrophenyl 2,4,6-Tri-O-acetyl-3-O-(Tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside

- Structure : Acetylated derivative with a β-linked disaccharide. Molecular formula: C₃₄H₄₂N₂O₁₅ (MW: 718.70 g/mol) .

- Application: Acetylation enhances stability and solubility in organic solvents, making it suitable for pharmaceutical synthesis. Unlike the non-acetylated target compound, this derivative is explored for anti-cancer and anti-inflammatory drug development .

Enzyme Specificity and Hydrolysis Efficiency

- Target Compound: The 3-O-α-D-glucopyranosyl substitution may hinder hydrolysis by certain α-glucosidases due to steric hindrance or altered active-site interactions. For example, α-glucosidases from Aspergillus niger and flint corn preferentially hydrolyze 2-deoxy-pNPG analogs, suggesting that modifications at C-2/C-3 positions significantly affect activity .

- Complex Glycosides: FG5P, a pentasaccharide analog with multiple α-1,4 linkages, is hydrolyzed by human pancreatic α-amylase (HPA) into smaller oligosaccharides (e.g., FG3, FG4). This contrasts with the target compound, which likely undergoes complete hydrolysis to yield 4-nitrophenol and disaccharides .

Physicochemical and Functional Properties

Research Findings and Contradictions

- This suggests that the additional glucopyranosyl unit may reduce binding affinity or sterically block enzyme access.

- Enzyme Specificity: Evidence from hydrolytic studies indicates that even minor structural changes (e.g., deoxygenation at C-2/C-3) drastically alter substrate efficacy, underscoring the precision required in glycoside design for enzymatic applications .

Biological Activity

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside (4-NPG) is a synthetic compound widely recognized for its role as a chromogenic substrate in biochemical assays. Its primary application lies in measuring the activity of the enzyme alpha-glucosidase, which is crucial in carbohydrate metabolism. This article delves into the biological activity of 4-NPG, exploring its biochemical properties, mechanisms of action, and applications in research and diagnostics.

Chemical Structure and Properties

4-NPG is characterized by its molecular formula and a CAS number of 136632-95-6. The compound consists of a nitrophenyl group linked to a disaccharide formed from two glucose units, making it a glucoside. This structure is essential for its function as a substrate for various glycosidases.

Target Enzyme

The primary target of 4-NPG is alpha-glucosidase , an enzyme that catalyzes the hydrolysis of glycosidic bonds in carbohydrates. The enzymatic reaction involves the cleavage of 4-NPG to release p-nitrophenol and glucose, which can be quantitatively measured due to the colorimetric change associated with p-nitrophenol.

Mode of Action

Upon interaction with alpha-glucosidase, 4-NPG undergoes hydrolysis:

The release of p-nitrophenol results in a yellow color change, allowing for easy quantification through spectrophotometric methods.

Enzyme Kinetics

4-NPG is extensively used in enzyme kinetics studies to assess alpha-glucosidase activity. Its reaction kinetics have been shown to deviate from Michaelis-Menten kinetics under certain conditions, suggesting complex interactions between substrate and enzyme .

Research Applications

- Biochemical Assays : It serves as a standard substrate in assays designed to measure carbohydrate-hydrolyzing enzyme activity.

- Clinical Diagnostics : Used in diagnostic tests for metabolic disorders such as diabetes, where alpha-glucosidase activity is relevant.

- Food Industry : Monitored for enzyme activity in food products to ensure quality control.

Case Studies and Research Findings

- Enzyme Activity Measurement : A study demonstrated that the use of 4-NPG allowed for precise measurement of alpha-glucosidase activity in yeast extracts, facilitating research on carbohydrate metabolism .

- Substrate Specificity : Research indicated that 4-NPG acts not only as a substrate but also as a donor and acceptor in reactions involving glucansucrases from various bacterial strains .

- Inhibition Studies : Investigations into the inhibitory effects of various compounds on alpha-glucosidase revealed that 4-NPG could be used to screen potential inhibitors effectively .

Hydrolysis Reaction

The hydrolysis reaction catalyzed by alpha-glucosidase can be summarized as follows:

| Reactants | Products |

|---|---|

| This compound | p-Nitrophenol + Glucose |

Reaction Conditions

- Optimal pH : Typically between pH 5-7.

- Temperature : Reactions are often conducted at room temperature.

- Enzymatic Source : Commonly derived from yeast (e.g., Saccharomyces cerevisiae) or bacterial sources.

Q & A

How can researchers optimize enzyme activity assays using 4-Nitrophenyl 3-O-α-D-glucopyranosyl-α-D-glucopyranoside?

Basic Question

This compound is widely used as a chromogenic substrate for glycosidases due to its release of 4-nitrophenol (detectable via UV-Vis at 400–410 nm) upon enzymatic hydrolysis. To optimize assays:

- Substrate Concentration : Perform Michaelis-Menten kinetics to determine and . Use substrate concentrations spanning 0.5–5× to balance sensitivity and substrate inhibition risks .

- pH and Temperature : Validate buffer conditions (e.g., citrate-phosphate for pH 5–7) and temperatures (25–37°C) to match the enzyme’s natural environment .

- Interference Mitigation : Include controls to account for non-enzymatic hydrolysis, particularly in alkaline conditions where 4-nitrophenol auto-ionizes .

What synthetic strategies ensure high purity of 4-Nitrophenyl 3-O-α-D-glucopyranosyl-α-D-glucopyranoside for structural studies?

Basic Question

Synthesis typically involves regioselective glycosylation and protective group chemistry:

- Protective Groups : Use acetyl or benzoyl groups to shield hydroxyls during glycosidic bond formation. Final deprotection with methanolic ammonia or catalytic hydrogenation ensures purity .

- Chromatographic Purification : Employ reverse-phase HPLC or silica gel chromatography (eluent: CHCl/MeOH gradients) to isolate the product. Confirm purity via (e.g., anomeric proton signals at δ 5.0–5.5 ppm) and LC-MS .

How can structural discrepancies in enzyme-substrate binding studies be resolved?

Advanced Question

Contradictions in binding affinity data (e.g., ) may arise from crystallographic vs. solution-phase methods:

- Crystallographic Analysis : Compare X-ray structures (e.g., concanavalin A complexes) to identify hydrogen bonding (e.g., O3 and O4 hydroxyl interactions) and hydrophobic packing (e.g., nitrophenyl aglycon positioning) .

- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics in solution, accounting for entropy changes from water displacement in the lectin’s binding pocket .

What methodologies enable kinetic discrimination between α-glucosidase isoforms using this substrate?

Advanced Question

Isoforms may exhibit subtle differences in catalytic efficiency ():

- Inhibitor Profiling : Use isoform-specific inhibitors (e.g., acarbose for intestinal α-glucosidases) in competitive assays .

- Pre-Steady-State Kinetics : Employ stopped-flow spectrometry to measure burst phases indicative of acylation rates, differentiating processive vs. non-processive enzymes .

How does the compound’s structure enhance its utility in glycobiology research?

Advanced Question

The nitrophenyl group and disaccharide motif enable dual applications:

- Enzyme Specificity Screening : The α-1,3 glycosidic linkage mimics natural substrates (e.g., hyaluronic acid fragments), enabling studies of transglycosylases and hydrolases .

- Carbohydrate-Protein Interaction Mapping : Surface plasmon resonance (SPR) can quantify lectin binding, leveraging the nitrophenyl moiety for immobilization on sensor chips .

What analytical techniques validate the compound’s stability under varying storage conditions?

Basic Question

Stability is critical for reproducible assays:

- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks and monitor hydrolysis via TLC (silica gel, n-BuOH:AcOH:HO = 4:1:1).

- Spectrophotometric Stability : Measure absorbance at 400 nm over time; >5% degradation warrants desiccant storage at –20°C .

How can researchers address contradictory KmK_mKm values reported across studies?

Advanced Question

Variability in may stem from assay design:

- Buffer Ionic Strength : High salt concentrations (e.g., >150 mM NaCl) can alter enzyme-substrate affinity. Standardize using low-ionic buffers (e.g., 50 mM sodium acetate) .

- Enzyme Source : Recombinant vs. native enzymes (e.g., microbial vs. mammalian α-glucosidases) may exhibit intrinsic kinetic differences. Validate with orthogonal substrates (e.g., maltose) .

What role does this compound play in studying multi-enzyme cascades?

Advanced Question

In metabolic pathway reconstitution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.